D-Mannitol-13C,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

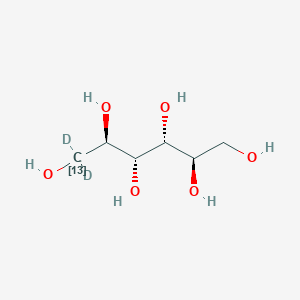

(2R,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2 |

InChI Key |

FBPFZTCFMRRESA-ABCHWDNASA-N |

Isomeric SMILES |

[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Mannitol-13C,d2: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-Mannitol-13C,d2, a stable isotope-labeled sugar alcohol, for its application in research and drug development. This document details its chemical properties, synthesis, and key applications, including detailed experimental protocols and relevant metabolic pathways.

Introduction

This compound is a deuterated and 13C-labeled form of D-Mannitol, a six-carbon sugar alcohol.[1] The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or d), into the D-mannitol structure creates a molecule with a higher mass that can be distinguished from its naturally abundant counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This property makes this compound an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Its primary applications stem from its utility as a tracer to investigate metabolic pathways and as a non-radioactive probe for assessing intestinal permeability. Furthermore, in drug development, isotopically labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies.

Chemical and Physical Properties

This compound shares the same fundamental chemical structure as D-mannitol but with an increased molecular weight due to the presence of heavy isotopes. The precise location of the isotopic labels can vary depending on the synthesis route. The properties listed below are for D-Mannitol-1-¹³C,1,1-d₂.

| Property | Value | Reference |

| Chemical Formula | HOCH₂[CH(OH)]₄¹³CD₂OH | [2] |

| Molecular Weight | 185.18 g/mol | [2] |

| CAS Number | 1217463-58-5 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 167-170 °C | [2] |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % D | [2] |

| Solubility | Soluble in water. Very slightly soluble in alcohol. Practically insoluble in most other common organic solvents. | |

| Storage | Store at room temperature, away from light and moisture. | [2] |

Synthesis of this compound

The synthesis of isotopically labeled carbohydrates like this compound is a specialized process that involves the introduction of ¹³C and deuterium atoms at specific positions in the molecule. While specific, proprietary synthesis methods for this compound are not publicly detailed, the general approach involves using a labeled precursor in a chemical or enzymatic synthesis route.

A common strategy for producing sugar alcohols is the hydrogenation of the corresponding sugar.[3] For this compound, a plausible synthetic route would involve the reduction of a correspondingly labeled D-fructose or D-mannose. The synthesis of these labeled monosaccharide precursors would be the key step, often starting from smaller, commercially available labeled building blocks.

For instance, a synthetic pathway could be designed starting from a ¹³C-labeled cyanide, which can be used to extend a carbon chain, followed by deuteration steps using deuterium gas or other deuterium-donating reagents. Enzymatic synthesis offers a high degree of stereoselectivity and is another powerful tool for creating specifically labeled biomolecules.

Metabolic Pathway of D-Mannitol

In many bacteria, D-mannitol is transported into the cell and metabolized via the phosphotransferase system (PTS).[1][4] The following diagram illustrates a common bacterial metabolic pathway for D-mannitol. The positions of the isotopic labels in D-Mannitol-1-¹³C,1,1-d₂ are highlighted.

In this pathway, extracellular D-mannitol is transported into the cell and concomitantly phosphorylated to Mannitol-1-Phosphate by the mannitol-specific phosphotransferase system (PTS).[1][5] Mannitol-1-phosphate is then oxidized to Fructose-6-Phosphate by mannitol-1-phosphate dehydrogenase, which then enters the glycolysis pathway.[4]

Experimental Protocols

This compound is a versatile tool in various experimental settings. Below are detailed methodologies for some of its key applications.

Assessment of Intestinal Permeability using LC-MS/MS

This protocol is adapted from a study validating the use of ¹³C-mannitol for measuring intestinal permeability.[6] this compound can be used as a superior alternative to unlabeled mannitol to avoid interference from dietary sources.

Objective: To quantify the urinary excretion of orally administered this compound as a measure of small intestinal permeability.

Materials:

-

This compound

-

Lactulose (as a marker for colonic permeability)

-

Deionized water

-

Urine collection containers

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Methodology:

-

Subject Preparation: Subjects should fast overnight (at least 8 hours) before the test to ensure an empty stomach and minimize baseline levels of urinary sugars.

-

Test Solution Administration: A solution containing a known amount of this compound (e.g., 1g) and lactulose (e.g., 5g) dissolved in a fixed volume of water (e.g., 250 mL) is orally administered to the subject.

-

Urine Collection: Urine is collected over a specified period, typically 5 to 6 hours, to assess small intestinal permeability. All urine passed during this period should be collected in a single container.

-

Sample Preparation:

-

Measure the total volume of the collected urine.

-

Aliquots of the urine are taken for analysis.

-

For LC-MS/MS analysis, a simple dilution is often sufficient. A common procedure is to dilute a small volume of urine (e.g., 10 µL) with a larger volume of a solvent compatible with the mobile phase (e.g., 990 µL of 50:50 acetonitrile:water).

-

An internal standard (e.g., a different isotopically labeled sugar not present in the sample) is added to each sample to correct for variations in sample processing and instrument response.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The diluted urine samples are injected into an HPLC system. A column suitable for carbohydrate analysis, such as an aminopropyl- or amide-based column, is used to separate D-mannitol from other urine components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in a suitable ionization mode (e.g., negative electrospray ionization). The instrument is set to monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.

-

-

Data Analysis:

-

A calibration curve is generated by analyzing standards of known this compound concentrations.

-

The concentration of this compound in the urine samples is determined from the calibration curve.

-

The total amount of this compound excreted is calculated by multiplying its concentration by the total urine volume.

-

The result is typically expressed as a percentage of the ingested dose. An increased percentage of excreted this compound is indicative of increased small intestinal permeability.

-

Use as an Internal Standard in LC-MS/MS Quantification

This protocol outlines the use of this compound as an internal standard for the accurate quantification of unlabeled D-mannitol in biological samples.[2]

Objective: To accurately quantify the concentration of D-mannitol in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

Materials:

-

This compound

-

Biological matrix (e.g., plasma, urine)

-

Acetonitrile or other suitable protein precipitation solvent

-

Centrifuge

-

HPLC-MS/MS system

Methodology:

-

Preparation of Standard and Quality Control (QC) Samples:

-

A stock solution of unlabeled D-mannitol is prepared in a suitable solvent.

-

Calibration standards are prepared by spiking known concentrations of unlabeled D-mannitol into the biological matrix.

-

QC samples are prepared at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a known volume of the biological sample (calibration standards, QCs, and unknown samples), a fixed amount of this compound internal standard solution is added.

-

Proteins are precipitated by adding a solvent such as acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma).

-

The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase, or directly injected into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: An aliquot of the prepared sample is injected into the HPLC system. The chromatographic conditions are optimized to achieve good separation of D-mannitol from matrix components.

-

Mass Spectrometric Detection: The mass spectrometer is set to monitor the specific m/z transitions for both unlabeled D-mannitol and the this compound internal standard.

-

-

Data Analysis:

-

The peak area ratio of the analyte (unlabeled D-mannitol) to the internal standard (this compound) is calculated for each sample.

-

A calibration curve is constructed by plotting the peak area ratio versus the concentration of the calibration standards.

-

The concentration of D-mannitol in the unknown samples is determined from the calibration curve using their measured peak area ratios.

-

The use of the stable isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to highly accurate and precise quantification.

-

13C-Metabolic Flux Analysis (MFA)

Objective: To quantify the intracellular metabolic fluxes in a biological system (e.g., microorganisms) grown on ¹³C-labeled mannitol.

Workflow:

Methodology:

-

Experimental Design: Select the appropriate ¹³C-labeled mannitol tracer based on the metabolic pathways of interest.

-

Cell Culture: Grow the cells in a defined medium where the primary carbon source is the ¹³C-labeled mannitol. It is crucial to ensure that the cells reach a metabolic and isotopic steady state.

-

Metabolite Quenching and Extraction: Rapidly quench the metabolic activity and extract the intracellular metabolites.

-

Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using mass spectrometry (GC-MS or LC-MS/MS) or NMR.

-

Computational Modeling: Use specialized software to fit the experimentally determined labeling patterns to a metabolic network model. This allows for the calculation of intracellular metabolic fluxes.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields. Its well-defined chemical properties and the ability to be distinguished from its unlabeled counterpart make it an ideal tracer for metabolic studies, a reliable probe for assessing intestinal permeability, and an accurate internal standard for quantitative analysis. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective application of this compound in a research setting, ultimately contributing to advancements in our understanding of biological systems and the development of new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijaar.org [ijaar.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Mannitol-13C,d2: A Technical Guide to Synthesis and Isotopic Enrichment for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for tracing metabolic pathways, quantifying metabolites, and understanding drug disposition. D-Mannitol-13C,d2, a stable isotope-labeled version of the sugar alcohol D-mannitol, serves as a valuable tool in such studies. This technical guide provides an in-depth overview of its synthesis, isotopic enrichment, and applications, with a focus on experimental methodologies.

Isotopic Enrichment of Commercially Available this compound

Stable isotope-labeled D-mannitol is commercially available from various suppliers. The isotopic purity is a critical parameter for its use in sensitive analytical methods. The typical isotopic enrichment levels for D-Mannitol-1-13C,1,1-d2 are detailed in the table below.

| Isotope | Position | Isotopic Purity (atom %) |

| Carbon-13 (¹³C) | C1 | ≥99% |

| Deuterium (²H or D) | C1 | ≥98% |

Table 1: Typical Isotopic Enrichment of D-Mannitol-1-¹³C,1,1-d₂

Proposed Synthesis of D-Mannitol-1-¹³C,1,1-d₂

While specific, proprietary synthesis protocols for commercially available D-Mannitol-1-¹³C,1,1-d₂ are not publicly disclosed, a plausible synthetic route can be proposed based on established methods for isotopic labeling of carbohydrates. This proposed pathway involves the reduction of a ¹³C-labeled lactone with a deuterated reducing agent.

Proposed Experimental Protocol

Step 1: Synthesis of D-Mannono-1,4-lactone-1-¹³C

This starting material can be prepared from D-arabinose and a ¹³C-labeled cyanide source (e.g., K¹³CN) via a modified Kiliani-Fischer synthesis. This chain extension reaction introduces the ¹³C label at the C1 position, which upon hydrolysis and subsequent lactonization, yields D-mannono-1,4-lactone-1-¹³C.

Step 2: Reduction of D-Mannono-1,4-lactone-1-¹³C to D-Mannitol-1-¹³C,1,1-d₂

The ¹³C-labeled lactone is then reduced to the corresponding sugar alcohol using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This step introduces two deuterium atoms at the C1 position.

-

Reaction: D-Mannono-1,4-lactone-1-¹³C + NaBD₄ → D-Mannitol-1-¹³C,1,1-d₂

-

Reagents and Conditions:

-

Substrate: D-Mannono-1,4-lactone-1-¹³C

-

Reducing Agent: Sodium borodeuteride (NaBD₄)

-

Solvent: A protic solvent such as ethanol or water is typically used for borohydride reductions.

-

Temperature: The reaction is generally carried out at room temperature or below.

-

Work-up: The reaction is typically quenched with an acid to neutralize excess reducing agent and then purified.

-

-

Purification: Purification of the final product can be achieved by recrystallization or chromatography to ensure high chemical and isotopic purity.

Step 3: Isotopic and Chemical Purity Analysis

The final product should be thoroughly analyzed to confirm its identity and isotopic enrichment.

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of one ¹³C and two deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹H-NMR spectroscopy are used to confirm the position of the isotopic labels and the overall structure of the molecule.

Below is a diagram illustrating the proposed synthetic workflow.

A proposed workflow for the synthesis of D-Mannitol-1-¹³C,1,1-d₂.

Application in Intestinal Permeability Testing

One of the key applications of isotopically labeled mannitol is in the assessment of intestinal permeability. The lactulose/mannitol test is a non-invasive method to evaluate the integrity of the intestinal barrier. The use of ¹³C-labeled mannitol offers a significant advantage over its unlabeled counterpart by minimizing interference from dietary sources of mannitol, thus improving the accuracy of the test.[1][2]

Experimental Protocol for Intestinal Permeability Assessment

-

Patient Preparation: Patients are required to fast overnight.

-

Baseline Urine Collection: A baseline urine sample is collected before the administration of the sugar solution.

-

Administration of Test Solution: The patient drinks a solution containing a known amount of lactulose and ¹³C-labeled D-mannitol. A typical dose might be 5-10 grams of lactulose and 2-5 grams of ¹³C-D-mannitol dissolved in water.

-

Timed Urine Collection: Urine is collected over a specific period, typically 5 to 6 hours.

-

Sample Preparation: The total volume of the collected urine is measured, and an aliquot is taken for analysis.

-

Analysis by LC-MS/MS: The concentrations of lactulose and ¹³C-D-mannitol in the urine are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Stable isotope-labeled internal standards are used for accurate quantification.[3]

-

Data Analysis: The percentage of each sugar excreted in the urine is calculated, and the lactulose to ¹³C-mannitol ratio is determined. An increased ratio is indicative of increased intestinal permeability.

The following diagram outlines the experimental workflow for an intestinal permeability test.

Workflow for assessing intestinal permeability using labeled mannitol.

Role in Signaling Pathways: Induction of Brown Fat-like Phenotype

Recent research has indicated that D-mannitol can induce the browning of white adipocytes, a process that is associated with increased energy expenditure. This effect is mediated, at least in part, through the β3-adrenergic receptor (β3-AR) signaling pathway.[4][5] D-mannitol acts as an agonist for the β3-AR, initiating a downstream cascade that involves Protein Kinase A (PKA) and PPARγ coactivator 1α (PGC1α), key regulators of mitochondrial biogenesis and thermogenesis.[4][5] The use of isotopically labeled D-mannitol could be instrumental in further elucidating the metabolic fate and specific molecular interactions of mannitol within this pathway.

The diagram below illustrates the signaling pathway initiated by D-mannitol.

Signaling cascade initiated by D-mannitol in adipocytes.

References

- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Certificate of Analysis for D-Mannitol-13C,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for D-Mannitol-13C,d2. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based analyses. Understanding the quality and characterization of this material is critical for its effective application.

Product Identification and Specifications

A Certificate of Analysis for this compound will begin with fundamental identifying information and key specifications. While specific batch values will vary, the following tables represent typical data presented.

Table 1: General Product Information

| Parameter | Specification |

| Product Name | D-Mannitol-1-13C,1,1-d2 |

| Molecular Formula | HOCH₂[CH(OH)]₄¹³CD₂OH |

| Molecular Weight | 185.18 g/mol [1][2][3] |

| CAS Number | Not available for this specific isotopic combination |

| Appearance | White to off-white solid[4] |

| Melting Point | 167-170 °C[1] |

| Storage Conditions | Store at -20°C for long-term stability[4] |

Table 2: Quality Control and Purity Data

| Analytical Test | Specification | Representative Value |

| Chemical Purity (HPLC) | ≥99% | 99.5% |

| Isotopic Enrichment (¹³C) | ≥99 atom % | 99.2 atom % |

| Isotopic Enrichment (Deuterium) | ≥98 atom % | 98.5 atom % |

| ¹H NMR | Conforms to structure | Consistent with structure |

| Mass Spectrometry (M+3) | Conforms to structure | Consistent with structure |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in a typical Certificate of Analysis for this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography is employed to determine the chemical purity of this compound by separating it from any non-labeled or other organic impurities.

-

Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is commonly used, as mannitol lacks a strong UV chromophore.

-

Column: A column suitable for sugar analysis, such as an aminopropyl-silica or a ligand-exchange column (e.g., using a calcium-form cation-exchange resin), is typically employed.[5]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water is common for aminopropyl columns. For ligand-exchange columns, degassed, deionized water is often used.

-

Temperature: The column is typically maintained at a constant temperature, for example, 85°C for some ligand-exchange methods.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in the mobile phase or a compatible solvent.

-

Quantification: The purity is determined by calculating the area percentage of the main D-Mannitol peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the isotopic enrichment of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).

-

¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the mannitol backbone. The absence or significant reduction of the proton signal at the C1 position, coupled with the splitting patterns of adjacent protons, provides evidence for deuterium incorporation.

-

¹³C NMR: The ¹³C NMR spectrum is used to determine the ¹³C enrichment at the C1 position. The intensity of the signal corresponding to the ¹³C-labeled carbon is compared to the signals of the natural abundance ¹³C carbons at other positions.

-

Advanced NMR Techniques: More sophisticated pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can be used to filter spectra based on the presence of ¹³C, allowing for accurate measurement of isotopic enrichment in complex mixtures.[5]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight of the isotopically labeled mannitol and provides further evidence of successful labeling.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Analysis: The mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the labeled D-Mannitol. For this compound, a significant "M+3" mass shift is expected compared to the unlabeled compound, corresponding to the addition of one ¹³C atom and two deuterium atoms.[1]

-

Data Interpretation: The observed isotopic distribution pattern is compared with the theoretical pattern to confirm the extent and position of labeling.

Visualized Experimental Workflow and Biological Pathway

General Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.

Caption: Quality control workflow for this compound.

D-Mannitol Induced Brown Fat-like Phenotype Signaling Pathway

Recent research has shown that D-mannitol can induce the "browning" of white adipose tissue, a process with therapeutic potential for metabolic diseases. This occurs through the activation of the β3-adrenergic receptor (β3-AR) signaling pathway.[1][6][7]

Caption: D-Mannitol signaling pathway in adipocytes.

References

- 1. mdpi.com [mdpi.com]

- 2. D-Mannitol-[1-13C;1,1'-d2] | LGC Standards [lgcstandards.com]

- 3. thermofisher.com [thermofisher.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Researcher's Guide to Stable Isotope-Labeled Mannitol: A Technical Overview

Introduction

Stable isotope labeling is a powerful technique that enables researchers to trace the metabolic fate of molecules within biological systems without the safety concerns associated with radioactive isotopes.[1][2] By replacing atoms like ¹²C with their heavier, non-radioactive counterparts (e.g., ¹³C), scientists can precisely track and quantify the absorption, distribution, metabolism, and excretion of compounds. Mannitol, a six-carbon sugar alcohol, is minimally absorbed by the mammalian intestine and is metabolically inert in host tissues.[3] These properties make it an ideal probe for various physiological assessments. When labeled with stable isotopes, typically ¹³C, mannitol becomes a highly specific and sensitive tool for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core applications of stable isotope-labeled mannitol, focusing on its use in assessing intestinal permeability and as a metabolic tracer for measuring gastrointestinal transit time. It includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate the integration of these methods into research and development workflows.

Application 1: High-Precision Assessment of Intestinal Permeability

The most established application of stable isotope-labeled mannitol is in the assessment of intestinal barrier function, often referred to as the "leaky gut" test.[4] The standard method involves the co-administration of two non-metabolized sugar probes: a monosaccharide like mannitol, which is readily absorbed via the transcellular pathway (through cells), and a larger disaccharide like lactulose, which is primarily absorbed through the paracellular pathway (between cells).[5] An elevated urinary lactulose-to-mannitol (L/M) ratio indicates increased intestinal permeability.[5]

Superiority of ¹³C-Mannitol

The use of ¹³C-mannitol offers a significant advantage over its unlabeled (¹²C) counterpart. Unlabeled mannitol is naturally present in various foods and can be produced by gut microbiota, leading to high and variable baseline levels in urine.[6][7] This background contamination can interfere with the accurate measurement of the absorbed test dose.[6][7] ¹³C-mannitol, being virtually absent from natural sources, overcomes this limitation. Studies have shown that baseline urinary contamination of ¹³C-mannitol is approximately 20-fold lower than that of ¹²C-mannitol, allowing for a much clearer signal and increased sensitivity of the permeability test.[6][7][8][9]

Experimental Protocol: Intestinal Permeability Assay

The following protocol is a synthesis of methodologies described in clinical research for measuring intestinal permeability using ¹³C-mannitol and lactulose.[6][10]

-

Patient Preparation:

-

Patients should fast overnight (minimum 8 hours) prior to the test.[6]

-

A baseline urine sample is collected immediately before the test solution is administered.[6]

-

Dietary restrictions are advised to avoid sources of test sugars.[6] Use of NSAIDs, which can affect permeability, should be discontinued prior to the test.[10]

-

-

Test Solution Administration:

-

Urine Collection:

-

Sample Preparation and Analysis:

-

Urine samples are stored frozen until analysis.

-

An internal standard (e.g., ¹³C₆-mannitol if using ¹³C₁-mannitol as the probe) is added to a small aliquot (e.g., 25 µL) of urine.[6]

-

Samples are analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[4][6][7] This method allows for the distinct detection and quantification of ¹³C-mannitol, ¹²C-mannitol, and lactulose.[6]

-

The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode to specifically track the mass transitions for each sugar. For example, transitions monitored could be: ¹²C-Mannitol (181.05/89), ¹³C₁-Mannitol (182.05/89), and the internal standard ¹³C₆-Mannitol (186.9/60.9).[6]

-

-

Data Calculation:

-

The concentration of each sugar in the urine is determined from calibration curves.[6]

-

The total amount of each sugar excreted in each time interval is calculated (concentration × urine volume).

-

The percentage of the ingested dose recovered in urine is calculated for both lactulose and ¹³C-mannitol.

-

The Lactulose / ¹³C-Mannitol (L/M) ratio is calculated from the percentage of dose recovered for each.

-

Workflow for Intestinal Permeability Assessment

Caption: Workflow for the ¹³C-Mannitol/Lactulose intestinal permeability test.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing mannitol for permeability assessment.

Table 1: Comparison of Urinary Excretion of ¹³C-Mannitol vs. ¹²C-Mannitol in Healthy Volunteers (Data sourced from Grover et al., 2016)[6]

| Parameter | ¹³C-Mannitol | ¹²C-Mannitol | Fold Difference |

| Baseline Contamination | Significantly Lower | ~20x Higher | ~20 |

| Mean Cumulative Excretion (24h) | 31 mg | 78 mg | 0.4 |

Table 2: Urinary Excretion of Lactulose and Mannitol in Healthy Subjects vs. Malabsorption Syndrome (MAS) (Data adapted from Ghoshal et al. Note: This study used unlabeled mannitol, but provides context for expected changes in disease states.)[13]

| Parameter (Median Value) | Healthy Subjects | Patients with MAS | P-Value |

| Lactulose Excretion (mmol) | 0.12 | 0.33 | 0.008 |

| Mannitol Excretion (mmol) | 3.82 | 3.58 | Not Significant |

| Lactulose/Mannitol Ratio | 0.05 | 0.12 | < 0.002 |

Application 2: Metabolic Tracer for Oral-Cecal Transit Time (OCTT)

A novel application for ¹³C-mannitol is the non-invasive measurement of oral-cecal transit time (OCTT)—the time it takes for ingested material to travel from the mouth to the cecum (the beginning of the large intestine).[8][14] This application is highly relevant for drug development, particularly for studying the effects of promotility or antimotility agents.[8][14]

Principle of the ¹³C-Mannitol Breath Test

The principle relies on the differential metabolism of mannitol between the host and the gut microbiota.[3]

-

Host Non-Metabolism: Mannitol is not absorbed or metabolized by the host's small intestine.[3][14]

-

Microbial Metabolism: Upon reaching the cecum, gut bacteria rapidly metabolize the ¹³C-mannitol.

-

¹³CO₂ Production: A key byproduct of this microbial fermentation is carbon dioxide. Because the ingested mannitol is labeled with ¹³C, the resulting CO₂ is ¹³CO₂.[3]

-

Exhalation and Detection: This ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. The appearance of ¹³CO₂ in the breath, therefore, serves as a direct marker for the arrival of the mannitol in the cecum.[8] Studies have confirmed this principle by showing that depleting gut microbiota with antibiotics completely abolishes the production of ¹³CO₂ from orally administered ¹³C-mannitol.[14]

Experimental Protocol: ¹³C-Mannitol Breath Test for OCTT

The following protocol is based on preclinical studies in murine models.[14]

-

Animal Acclimation:

-

Animals (e.g., mice) are acclimated to individual metabolic cages that allow for the continuous monitoring of respiratory gases.[8]

-

-

Tracer Administration:

-

Breath Sample Analysis:

-

Data Interpretation:

-

The OCTT is determined by the time from administration to the first significant and sustained rise in exhaled ¹³CO₂.

-

This method has been successfully used to demonstrate delayed OCTT by pharmacological agents like loperamide (an opioid receptor agonist) and semaglutide (a GLP-1 receptor agonist).[8][14]

-

Metabolic and Transit Pathway for OCTT Measurement

Caption: Pathway of ¹³C-Mannitol from ingestion to detection for OCTT measurement.

Quantitative Data Summary

Table 3: Representative Data from ¹³C-Mannitol OCTT Breath Test in Mice (Data sourced from Vieira et al., 2025)[3][14]

| Parameter | Observation | Implication |

| Total Tracer Oxidized (6 hours) | ~15% | A significant portion of the tracer is metabolized by microbiota, providing a robust signal. |

| Effect of Antibiotics | No detectable ¹³CO₂ production | Confirms that ¹³CO₂ production is dependent on intestinal microbes. |

| Effect of Loperamide | Delayed appearance of ¹³CO₂ | Demonstrates the test's sensitivity to pharmacologically induced changes in motility. |

| Effect of Semaglutide | Pronounced delay in OCTT | Validates the utility for testing drugs that slow gastric emptying and intestinal transit. |

Other Potential Research Applications

While the primary, well-documented applications involve gut function, the properties of mannitol suggest other potential research uses.

-

Hydroxyl Radical Scavenger: Mannitol is a known scavenger of hydroxyl radicals (OH•). While studies have not specifically used labeled mannitol for this purpose, one could envision experiments where ¹³C-mannitol is used to probe oxidative stress in specific biological compartments, with its metabolic products analyzed by mass spectrometry.

-

Drug Formulation: Mannitol is a widely used excipient in pharmaceutical tablets and lyophilizates due to its non-hygroscopic and inert nature. While no studies were found using labeled mannitol for this purpose, it could potentially be used as a tracer to study drug formulation stability, dissolution kinetics, or the fate of the excipient itself during manufacturing and in vivo.

Conclusion

Stable isotope-labeled mannitol, particularly ¹³C-mannitol, is a versatile and powerful research tool. Its superiority over unlabeled mannitol for intestinal permeability testing is well-established, offering significantly improved accuracy by eliminating the confounding issue of baseline contamination.[6][7][9] This makes it an invaluable asset in clinical trials and mechanistic studies of gastrointestinal disorders. Furthermore, its emerging use as a non-invasive tracer for measuring oral-cecal transit time provides a high-granularity method for drug development professionals studying gut motility.[8][14] The detailed protocols and clear mechanistic principles outlined in this guide provide a solid foundation for researchers and scientists to leverage the unique advantages of stable isotope-labeled mannitol in their work.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Understanding Measurements of Intestinal Permeability in Healthy Humans with Urine Lactulose and Mannitol Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Homoacetogenic Conversion of Mannitol by the Thermophilic Acetogenic Bacterium Thermoanaerobacter kivui Requires External CO2 - PMC [pmc.ncbi.nlm.nih.gov]

D-Mannitol-13C,d2 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Mannitol-13C,d2 as a stable isotope tracer in metabolic research and drug development. It covers its primary use in assessing intestinal permeability, its involvement in specific signaling pathways, and detailed experimental protocols.

Core Concepts: The Utility of this compound

This compound is a labeled version of D-mannitol, a naturally occurring sugar alcohol. In humans, D-mannitol is metabolically inert, meaning it is not significantly metabolized by the body.[1] This property, combined with its poor absorption from the gastrointestinal tract and minimal reabsorption by the kidneys, makes it an ideal probe for various physiological and metabolic studies.[1]

The incorporation of stable isotopes—specifically, one Carbon-13 (¹³C) atom and two deuterium (d or ²H) atoms—allows for its precise detection and quantification using mass spectrometry, distinguishing it from naturally occurring (¹²C) mannitol. This is particularly advantageous in studies of intestinal permeability, where baseline levels of ¹²C-mannitol from dietary sources can interfere with measurements. The use of ¹³C-labeled mannitol has been shown to have approximately 20-fold lower baseline contamination compared to ¹²C-mannitol.[2]

Data Presentation: Quantitative Analysis of Intestinal Permeability

The primary application of this compound as a tracer is in the assessment of intestinal permeability, often in conjunction with a larger, less permeable molecule like lactulose. The following table summarizes key quantitative data from a study in healthy volunteers who were co-administered ¹²C-mannitol and ¹³C-mannitol.

| Parameter | ¹²C-Mannitol | ¹³C-Mannitol | Reference |

| Baseline Urinary Excretion (0-2h) | Higher, variable | ~20-fold lower | [2] |

| Post-administration Urinary Excretion (0-2h) | Susceptible to baseline contamination | Clearer indication of absorption | [2] |

| Analytical Method | HPLC-tandem MS | HPLC-tandem MS | [2] |

Experimental Protocols

Assessment of Intestinal Permeability

This protocol is adapted from studies evaluating small intestinal permeability in humans.

Objective: To quantify the passive permeability of the small intestine.

Materials:

-

This compound

-

Lactulose (or another suitable large molecule probe)

-

Deionized water

-

Urine collection containers

-

HPLC-tandem Mass Spectrometer (HPLC-MS/MS)

Procedure:

-

Subject Preparation: Subjects should fast overnight. A baseline urine sample is collected before administration of the test solution.

-

Probe Administration: A solution containing a known amount of this compound and lactulose dissolved in water is ingested by the subject.

-

Urine Collection: Urine is collected over a specified period, typically in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours). The 0-2 hour collection is most indicative of small intestinal permeability.[2]

-

Sample Analysis: The concentration of this compound and lactulose in the collected urine samples is quantified using a validated HPLC-MS/MS method. This compound can also be used as an internal standard for the quantification of unlabeled mannitol.

-

Data Analysis: The percentage of the ingested dose of each probe excreted in the urine is calculated. The ratio of lactulose to mannitol excretion is often used as an indicator of intestinal barrier dysfunction.

General Workflow for Stable Isotope Tracer Studies using LC-MS

The following provides a generalized workflow for metabolic studies employing this compound.

Objective: To trace the fate of this compound and its potential metabolites in a biological system.

Materials:

-

This compound

-

Biological samples (e.g., cell cultures, plasma, urine, tissue homogenates)

-

Solvents for extraction (e.g., methanol, acetonitrile)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Tracer Administration: Introduce this compound to the biological system (e.g., add to cell culture media, administer to an animal model).

-

Sample Collection: Collect biological samples at various time points.

-

Metabolite Extraction: Quench metabolic activity and extract metabolites from the samples using appropriate solvents.

-

LC-MS Analysis: Separate and detect labeled and unlabeled metabolites using LC-MS. The mass spectrometer will distinguish between the different isotopic forms.

-

Data Processing: Process the raw LC-MS data to identify and quantify the isotopologues of D-mannitol and any potential downstream metabolites.

-

Flux Analysis (if applicable): Use the quantitative data to model metabolic fluxes through relevant pathways.

Signaling Pathways and Logical Relationships

While D-mannitol is largely considered metabolically inert in mammals, recent studies have indicated its potential to influence specific signaling pathways.

D-Mannitol Induced Brown Fat-like Phenotype

D-mannitol has been shown to induce a "brown fat-like" phenotype in white adipose tissue through a β3-adrenergic receptor-dependent mechanism and the AMPK signaling pathway. This suggests a potential role in modulating energy metabolism.[3][4]

Inhibition of Neural Stem Cell Proliferation

Studies have demonstrated that D-mannitol can inhibit the proliferation of neural stem cells via a p38 mitogen-activated protein kinase (MAPK)-dependent signaling pathway.[5]

Experimental Workflow for Intestinal Permeability Assessment

The logical flow of a typical intestinal permeability study using this compound is outlined below.

Applications in Drug Development

Beyond its use as a metabolic tracer, D-mannitol has direct applications in drug development:

-

Drug Absorption Studies: D-mannitol can affect small intestinal transit time, which has implications for the absorption of drugs. This effect is concentration-dependent.[6]

-

Formulation Excipient: It is widely used as a diluent and bulking agent in tablet and capsule formulations.

-

Improving Bioavailability: D-mannitol can be used in solid dispersion techniques to enhance the dissolution and oral absorption of poorly soluble drugs.[7]

-

Osmotic Diuretic: In clinical settings, it is used to reduce intracranial and intraocular pressure.[8]

The use of this compound as an internal standard in pharmacokinetic studies of formulations containing unlabeled mannitol ensures high accuracy and precision in quantification.

Conclusion

This compound is a valuable and versatile tool in metabolic research and drug development. Its primary application as a tracer for intestinal permeability is well-established, offering significant advantages over its unlabeled counterpart. Emerging research also points to its influence on specific cellular signaling pathways, opening new avenues for investigation. The detailed protocols and workflows provided in this guide serve as a practical resource for scientists and researchers aiming to leverage the capabilities of this stable isotope tracer in their studies.

References

- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mannitol inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of different concentrations of mannitol in solution on small intestinal transit: implications for drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The application of solid dispersion technique with D-mannitol to the improvement in oral absorption of triamterene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Mannitol-[1-13C;1,1'-d2] | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to Isotopic Labeling with D-Mannitol-13C,d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of D-Mannitol-13C,d2, a stable isotope-labeled compound, in scientific research and drug development. It covers the fundamental principles of its use as an internal standard and tracer, detailed experimental protocols, and insights into its effects on cellular signaling pathways.

Core Concepts: The Role of this compound in Quantitative Analysis and Metabolic Research

This compound is a form of D-Mannitol where one carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and two hydrogen atoms are replaced by deuterium (d or ²H). This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by mass spectrometry (MS). This key feature makes it an invaluable tool in various analytical and research applications.

As an Internal Standard: In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard.[1] Since it behaves almost identically to the unlabeled D-Mannitol during sample preparation, chromatography, and ionization, it can effectively compensate for variations in sample processing and instrument response, leading to more accurate and precise quantification of the target analyte.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.

As a Tracer: The distinct mass of this compound allows researchers to trace its path through biological systems. This is particularly useful in metabolic studies, such as metabolic flux analysis (MFA), where the incorporation of the labeled atoms into downstream metabolites can elucidate the activity of metabolic pathways.[1] It is also a critical tool in assessing intestinal permeability, where its absorption and excretion can be precisely measured without interference from endogenous mannitol.

Data Presentation: Quantitative Performance in Analytical Methods

The use of this compound as an internal standard in LC-MS/MS methods provides excellent analytical performance. The following tables summarize typical quantitative data from a validated UPLC-MS/MS method for the analysis of sugars like mannitol.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | R² |

| Mannitol | 10 - 1000 | 2 | 10 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |

| Mannitol | Low QC | < 5% | < 7% | 95 - 105% |

| Mid QC | < 5% | < 7% | 95 - 105% | |

| High QC | < 5% | < 7% | 95 - 105% |

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS Quantification

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a biological matrix.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte.

-

Add a fixed concentration of the this compound internal standard solution to each calibration standard.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the unknown biological sample, add the same fixed concentration of the this compound internal standard solution.

-

Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples, calibration standards, and QC samples onto an appropriate LC column for chromatographic separation.

-

Detect the analyte and the this compound internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol for In Vivo Assessment of Intestinal Permeability

This protocol describes the use of this compound in a clinical research setting to assess small intestinal permeability.

-

Patient Preparation:

-

Subjects should fast overnight (at least 8 hours).

-

A baseline urine sample is collected before the administration of the sugar solution.

-

-

Administration of Test Solution:

-

A solution containing a known amount of this compound (e.g., 100 mg) and a larger, poorly absorbed sugar like lactulose (e.g., 1 g) dissolved in water is ingested by the subject.

-

-

Urine Collection:

-

All urine is collected over a specified period, typically 0-2 hours for small intestinal permeability and potentially up to 24 hours for whole-gut transit.

-

-

Sample Preparation:

-

An aliquot of each urine sample is taken.

-

An internal standard (if different from the test compounds) is added.

-

Samples may be diluted and subjected to a clean-up step, such as solid-phase extraction, to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

The prepared urine samples are analyzed by LC-MS/MS to quantify the concentrations of this compound and lactulose.

-

-

Data Analysis:

-

The urinary excretion of each sugar is calculated as a percentage of the ingested dose.

-

The ratio of lactulose to this compound excretion is calculated. An increased ratio is indicative of increased intestinal permeability.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

D-Mannitol Induced Apoptosis via JNK and p38 MAPK Signaling

Hyperosmotic stress induced by clinical concentrations of D-mannitol can trigger apoptosis in certain cell types, such as endothelial cells, through the activation of stress-activated protein kinase pathways.[2][3][4]

References

An In-depth Technical Guide to the Role of Stable Isotope-Labeled D-Mannitol in Studying Gut Barrier Function

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of stable isotope-labeled D-Mannitol, particularly ¹³C and ¹³C,d₂ variants, as a superior probe for the accurate assessment of intestinal permeability and gut barrier integrity.

Introduction: The Imperative of a Healthy Gut Barrier

The intestinal epithelium serves as a critical, dynamic barrier, selectively permitting the absorption of nutrients while preventing the translocation of harmful luminal contents such as toxins, antigens, and microorganisms. Disruption of this barrier, often termed "leaky gut," leads to increased intestinal permeability. This dysfunction is implicated in the pathophysiology of a wide range of gastrointestinal and systemic disorders, including Inflammatory Bowel Disease (IBD), celiac disease, Irritable Bowel Syndrome (IBS), and autoimmune conditions.[1][2]

Assessing gut barrier function is therefore crucial in clinical diagnostics, disease monitoring, and the development of therapeutics. The dual-sugar Lactulose/Mannitol (L/M) test has long been a non-invasive standard for this purpose.[3] However, the accuracy of this test using standard (¹²C) mannitol is often compromised by dietary and endogenous sources. This guide elucidates the pivotal role of stable isotope-labeled D-Mannitol (D-Mannitol-¹³C,d₂) in overcoming these limitations, offering a more precise and reliable methodology for researchers and drug developers.

Core Concepts in Gut Permeability Assessment

Intestinal Transport Pathways

Two primary passive pathways govern the transport of molecules across the intestinal epithelium:

-

Transcellular Pathway: Molecules pass through the epithelial cells (enterocytes). This route is generally reserved for small, water-soluble molecules that can traverse small aqueous pores in the cell membrane. Mannitol , a small sugar alcohol (182 Da), is primarily absorbed via this pathway, and its urinary excretion is considered a marker of the total absorptive surface area of the small intestine.[2][4]

-

Paracellular Pathway: Molecules pass between adjacent epithelial cells by diffusing through the tight junctions that seal the intercellular space. This pathway is size-selective and restricts the passage of larger molecules. Lactulose , a larger disaccharide (342 Da), is minimally absorbed and primarily permeates through this paracellular route. Increased lactulose passage is a direct indicator of compromised tight junction integrity.[2][3]

The Conventional Lactulose/Mannitol (L/M) Ratio Test

The L/M test involves the oral administration of a solution containing both lactulose and mannitol. The subsequent measurement of their concentrations in a timed urine collection allows for the calculation of the Lactulose to Mannitol (L/M) ratio. A high L/M ratio signifies increased paracellular permeability relative to transcellular absorption, indicating a breach in the gut barrier.[2]

The Challenge with Standard Mannitol and the Stable Isotope Solution

A significant flaw in the conventional L/M test is the potential for contamination by standard ¹²C-mannitol present in various foods, chewing gum, and other commercial products.[5][6] This can lead to artificially high baseline levels of mannitol in urine, confounding the test results and reducing its sensitivity.

D-Mannitol-¹³C,d₂ provides an elegant solution. As a stable (non-radioactive) isotope-labeled compound, it is chemically and structurally identical to regular mannitol but has a greater mass due to the incorporation of Carbon-13 (¹³C) and Deuterium (d or ²H) atoms.[7][8] This mass difference allows it to be unequivocally distinguished from the naturally abundant ¹²C-mannitol using tandem mass spectrometry (LC-MS/MS).[1][5] By using ¹³C-mannitol as the permeability probe, researchers can be certain that the mannitol detected in urine originates exclusively from the administered test dose, thereby eliminating the issue of baseline contamination.[1][9]

Quantitative Data Presentation

The use of stable isotope-labeled mannitol provides a quantifiable improvement in assay accuracy by dramatically reducing baseline noise.

Table 1: Comparison of Baseline Urinary Excretion: ¹²C-Mannitol vs. ¹³C-Mannitol

This table summarizes data from a study in ten healthy volunteers, highlighting the significantly lower baseline contamination of ¹³C-mannitol.

| Parameter | ¹²C-Mannitol (Regular) | ¹³C-Mannitol (Stable Isotope) | Fold Difference | p-value |

| Mean Baseline Cumulative Excretion (mg) | 0.81 ± 0.33 | 0.04 ± 0.01 | ~20x lower | <0.05 |

| Observations | 3 of 10 participants showed disproportionately high baseline excretion. | No participants showed high baseline excretion. | - | - |

Data adapted from Grover M, et al., Neurogastroenterol Motil, 2016.[1]

Table 2: Analytical Method Performance for L/M Test using Stable Isotopes

This table presents typical validation parameters for a UPLC-MS/MS method for quantifying urinary lactulose and mannitol, using D-Mannitol-1-¹³C,1-1-d₂ as an internal standard to ensure accuracy.[3]

| Parameter | Mannitol | Lactulose |

| Linearity Range | 10 - 1000 µg/mL | 2.5 - 1000 µg/mL |

| Limit of Quantification (LOQ) | 10 µg/mL | 2.5 µg/mL |

| Limit of Detection (LOD) | 2 µg/mL | 0.5 µg/mL |

| Within-Run Precision (%CV) | 0.7 - 2.9% | 0.7 - 2.9% |

| Between-Run Precision (%CV) | 1.9 - 4.7% | 1.9 - 4.7% |

| Within-Run Accuracy | 97.2 - 101.2% | 97.2 - 101.2% |

| Between-Run Accuracy | 94.8 - 97.5% | 94.8 - 97.5% |

| Recovery | > 90.2% | > 90.2% |

| Matrix Effect | < 15% | < 15% |

Data adapted from Pini A, et al., Molecules, 2018.[3]

Experimental Protocols

The following is a detailed methodology for an intestinal permeability study using ¹³C-mannitol and lactulose.

Subject Preparation

-

Fasting: Subjects must undergo an overnight fast (8-10 hours). Water is permitted.

-

Dietary Restrictions: For 24 hours prior to the test, subjects should avoid foods and products known to contain high levels of mannitol (e.g., certain fruits, vegetables, chewing gum). While using ¹³C-mannitol mitigates this issue, it remains good practice.

-

Medication Review: Non-steroidal anti-inflammatory drugs (NSAIDs) and other medications known to affect gut permeability should be discontinued for a specified period before the test, as determined by the study protocol.

Test Solution Administration

-

Baseline Sample: Immediately before ingesting the test solution, the subject voids completely to provide a baseline urine sample.

-

Preparation: A test solution is prepared by dissolving the probe molecules in water (e.g., 250 mL). A typical dosage is:

-

Lactulose: 1000 mg

-

¹³C-Mannitol: 100 mg[1]

-

-

Ingestion: The subject drinks the entire solution. The time of ingestion is recorded precisely.

Sample Collection

-

Timed Urine Collection: All urine is collected over subsequent, precisely timed intervals. These intervals allow for the assessment of permeability in different regions of the gut.[1]

-

0-2 hours: Primarily reflects small bowel permeability.

-

2-8 hours: Reflects a mix of small bowel and proximal colon permeability.

-

8-24 hours: Primarily reflects colonic permeability.

-

-

Sample Handling: The total volume of urine for each collection period is measured. Aliquots are taken and stored at -80°C until analysis.

Sample Analysis: HPLC-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Thaw urine samples.

-

Add an internal standard solution. D-Mannitol-1-¹³C,1-1-d₂ is an ideal internal standard for ¹³C-mannitol quantification, as it co-elutes but is separated by mass, correcting for variations in sample processing and instrument response.[3] A separate labeled internal standard (e.g., ¹³C₁₂-lactulose) is used for lactulose.[3]

-

Precipitate proteins using a solvent like acetonitrile.

-

Centrifuge the samples and transfer the supernatant for analysis.

-

-

Chromatography:

-

Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for effective separation of the polar sugar molecules.[2]

-

-

Mass Spectrometry:

-

The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each analyte and its corresponding stable isotope-labeled internal standard based on their unique mass-to-charge (m/z) transitions.[1]

-

Data Calculation

-

Concentration: Calculate the concentration (mg/L) of lactulose and ¹³C-mannitol in each urine sample using the calibration curves generated from the standards.

-

Total Excretion: Multiply the concentration by the total urine volume (L) for each collection period to get the total mass (mg) of each sugar excreted.

-

Percent Recovery: Calculate the percentage of the ingested dose recovered in the urine for each sugar:

-

% Recovery = (Total mg of sugar excreted / Initial mg of sugar ingested) x 100

-

-

L/M Ratio: Calculate the final permeability ratio:

-

L/M Ratio = % Recovery of Lactulose / % Recovery of ¹³C-Mannitol

-

Mandatory Visualizations

Diagram 1: Intestinal Epithelial Transport Pathways

Caption: Diagram of transcellular (mannitol) and paracellular (lactulose) absorption pathways.

Diagram 2: Experimental Workflow for L/M Permeability Test

Caption: Step-by-step workflow for conducting a gut permeability study with stable isotopes.

Diagram 3: Analytical Workflow using LC-MS/MS

Caption: The core analytical process for measuring stable isotope-labeled mannitol in urine.

Applications in Research and Drug Development

The enhanced accuracy of the ¹³C-Mannitol test provides significant value across the research and development landscape:

-

Clinical Research: Enables more sensitive detection of subtle changes in gut permeability associated with early-stage disease or mild conditions.

-

Drug Development: Provides a reliable biomarker to assess the impact of new chemical entities on gut barrier function during preclinical and clinical trials. This is critical for identifying potential gastrointestinal toxicity early in the development pipeline.

-

Nutraceutical and Probiotic Trials: Allows for robust evaluation of interventions aimed at improving gut health, such as probiotics, prebiotics, and dietary supplements.

-

Personalized Medicine: Can help stratify patient populations and predict treatment response in diseases linked to gut barrier dysfunction.

Conclusion

The use of stable isotope-labeled probes, specifically ¹³C-mannitol, represents a significant advancement in the assessment of intestinal permeability. By eliminating the confounding variable of dietary and endogenous mannitol, this methodology provides a more accurate, sensitive, and reliable measure of transcellular absorption and overall gut barrier health.[1][9] For researchers, scientists, and drug development professionals, adopting D-Mannitol-¹³C,d₂ (as an internal standard) and ¹³C-mannitol (as a probe) is not merely an incremental improvement but a critical step towards generating higher-quality, reproducible data in the study of gut barrier function and its role in health and disease.

References

- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol [mdpi.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

D-Mannitol-13C,d2 applications in neurobiology research

An In-Depth Technical Guide to the Applications of D-Mannitol-13C,d2 in Neurobiology Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide explores the multifaceted applications of this compound, a stable isotope-labeled sugar alcohol, as a sophisticated tool in modern neurobiology research. By leveraging the unique properties of mannitol and the precision of isotopic labeling, researchers can gain deeper insights into the blood-brain barrier, central nervous system (CNS) pharmacokinetics, and cerebral metabolism.

D-Mannitol is a six-carbon sugar alcohol (polyol) that is widely used in clinical and research settings. In neurobiology, its primary application is as an osmotic agent to reduce intracranial pressure (ICP) and cerebral edema.[1][2][3][4] Administered intravenously, mannitol increases plasma osmolality, creating an osmotic gradient that draws water from the brain parenchyma into the intravascular space, thereby reducing tissue volume.[2][3]

Stable isotope labeling is a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H or d). This compound is a version of mannitol where one or more carbon and hydrogen atoms have been replaced. This labeling renders the molecule chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[5] This allows it to be used as a tracer for highly sensitive and specific quantification in complex biological matrices, avoiding the complications associated with radioactive isotopes.[5][6]

Core Applications in Neurobiology

The use of this compound provides a precise and quantitative approach to several key areas of neurobiological investigation.

High-Precision Blood-Brain Barrier (BBB) Permeability Assessment

The blood-brain barrier (BBB) is a highly selective barrier that protects the CNS. Under normal physiological conditions, mannitol exhibits very limited penetration across the BBB.[3] This property makes it an excellent candidate for assessing barrier integrity. By using this compound as a tracer, researchers can:

-

Quantify Baseline Permeability: Establish a precise baseline for BBB permeability to small, hydrophilic molecules in healthy animal models.

-

Measure Pathological Disruption: Accurately measure increases in BBB permeability in models of neurological diseases such as stroke, traumatic brain injury, and neuroinflammation.

-

Evaluate Therapeutic Interventions: Assess the extent of BBB opening after administration of hyperosmolar agents (including unlabeled mannitol) or other barrier-modulating therapies.[7]

The use of a stable isotope-labeled tracer coupled with LC-MS/MS offers superior accuracy and sensitivity compared to traditional methods that use fluorescent or radiolabeled markers.[8]

CNS Pharmacokinetics and Metabolic Fate

While mannitol is considered largely metabolically inert in humans, its precise distribution, accumulation, and clearance from the CNS are critical parameters, especially when used to facilitate drug delivery.[1][2] this compound enables researchers to:

-

Track CNS Distribution: Differentiate the administered tracer from any endogenous polyols and map its concentration over time in various compartments, including plasma, brain parenchyma, and cerebrospinal fluid (CSF).

-

Determine Clearance Rates: Quantify the rate at which mannitol is cleared from the CNS, providing crucial data for optimizing drug delivery protocols that rely on osmotic BBB opening.

-

Investigate Metabolic Stability: Confirm its metabolic inertness or identify any minor metabolic pathways within the CNS under specific physiological or pathological conditions.

Internal Standard for Quantitative Analysis

One of the most robust applications for stable isotope-labeled compounds is their use as internal standards in mass spectrometry-based quantification.[5][6] When measuring the concentration of therapeutic, unlabeled mannitol in biological samples, a known quantity of this compound is added at the beginning of the sample preparation process. This allows for:

-

Correction for Sample Loss: The internal standard accounts for any loss of the analyte during extraction, evaporation, and other processing steps.

-

Normalization of Instrument Response: It corrects for variations in mass spectrometer signal intensity (ion suppression or enhancement), ensuring high accuracy and precision.

-

Gold-Standard Quantification: This method is considered the gold standard for bioanalytical quantification, providing reliable and reproducible data on the concentration of unlabeled mannitol in tissues and fluids.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vivo BBB Permeability Assessment in a Rodent Model

Objective: To quantify the brain uptake of this compound as a measure of BBB permeability.

Methodology:

-

Animal Model: Adult male Sprague Dawley rats (250-300g) are anesthetized. A catheter is placed in the femoral vein for tracer administration and in the femoral artery for blood sampling.

-

Tracer Administration: A solution of this compound in sterile saline is administered as an intravenous bolus (e.g., 50 mg/kg).

-

Blood Sampling: Arterial blood samples (approx. 100 µL) are collected at predetermined time points (e.g., 1, 5, 15, 30, and 60 minutes) post-injection into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

-

Terminal Procedure: At the final time point (e.g., 60 minutes), the animal is transcardially perfused with ice-cold saline to remove the tracer from the cerebrovascular space.[9]

-

Tissue Collection: The brain is rapidly harvested, dissected into regions of interest (e.g., cortex, hippocampus, cerebellum), weighed, and flash-frozen.

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer. Both plasma and brain homogenate samples are subjected to protein precipitation (e.g., with acetonitrile). A known concentration of an appropriate internal standard is added if this compound is not being used for that purpose itself.

-

LC-MS/MS Analysis: The concentrations of this compound in the plasma and brain homogenate supernatants are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12]

-

Data Analysis: The brain tissue concentration (C_brain, in ng/g) and the final plasma concentration (C_plasma, in ng/mL) are used to calculate a brain-to-plasma ratio or a permeability-area product (PA) to quantify BBB transport.

Protocol 2: In Vivo Neuropharmacokinetics using Microdialysis

Objective: To measure the real-time concentration profile of this compound in the brain's extracellular fluid (ECF).

Methodology:

-

Surgical Procedure: Anesthetized rats undergo stereotaxic surgery to implant a microdialysis guide cannula targeting a specific brain region (e.g., the striatum).[13] Animals are allowed to recover for 24-48 hours.

-

Microdialysis Setup: On the day of the experiment, a microdialysis probe (e.g., 10-20 kDa molecular weight cut-off) is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[14][15]

-

Baseline Collection: Dialysate samples are collected for a baseline period (e.g., 60 minutes) to ensure a stable baseline.

-

Tracer Administration: this compound is administered intravenously via a tail-vein catheter.

-

Sample Collection: Dialysate fractions are collected automatically at regular intervals (e.g., every 15-20 minutes) into refrigerated vials for several hours.[16] Timed blood samples are also collected.

-

LC-MS/MS Analysis: The concentration of this compound in the dialysate and plasma samples is quantified by LC-MS/MS.

-

Data Analysis: The concentration-time profiles for both the brain ECF (dialysate) and plasma are plotted. These profiles are used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), peak concentration (Cmax), and the rate of transport across the BBB.

Data Presentation

Quantitative data from these experiments should be summarized in a clear, structured format for easy interpretation and comparison.

Table 1: Example Pharmacokinetic Data from a BBB Permeability Study

| Parameter | Control Group (Mean ± SD) | Disease Model (Mean ± SD) |

| Dose (IV Bolus) | 50 mg/kg | 50 mg/kg |

| Plasma AUC (0-60 min) | 1500 µg·min/mL ± 120 | 1450 µg·min/mL ± 150 |

| Brain Concentration (Cortex) | 15.2 ng/g ± 3.5 | 75.8 ng/g ± 11.2 |

| Brain/Plasma Ratio at 60 min | 0.005 ± 0.001 | 0.028 ± 0.004 |

| Permeability Coefficient (Kp) | 0.005 mL/g | 0.028 mL/g |

Table 2: Example Data from an In Vivo Microdialysis Experiment

| Time Post-Dose (min) | Plasma Conc. (µg/mL) | Brain ECF Conc. (ng/mL) |

| 0-20 | 45.3 | 5.1 |

| 20-40 | 32.1 | 12.8 |

| 40-60 | 25.6 | 15.2 |

| 60-80 | 18.9 | 13.5 |

| 80-100 | 14.0 | 10.1 |

| 100-120 | 10.5 | 7.8 |

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of experimental processes and biological concepts.

References

- 1. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Optimizing Mannitol Use in Managing Increased Intracranial Pressure: A Comprehensive Review of Recent Research and Clinical Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mannitol opening of the blood-brain barrier: regional variation in the permeability of sucrose, but not 86Rb+ or albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of chemical isotope labeling LC-MS for tissue metabolomics and its application for brain and liver metabolome profiling in Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. buczynski-gregus.com [buczynski-gregus.com]

- 15. amuzainc.com [amuzainc.com]

- 16. researchgate.net [researchgate.net]

Unraveling Microbial Metabolism: A Technical Guide to Using D-Mannitol-13C,d2

For Researchers, Scientists, and Drug Development Professionals